3-Ethynyl-5-m-tolylpyridine
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Overview
Description
3-Ethynyl-5-m-tolylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring The presence of an ethynyl group at the 3-position and a methyl group at the 5-position on the pyridine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-m-tolylpyridine typically involves the coupling of a pyridine derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-bromo-5-m-tolylpyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-m-tolylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
3-Ethynyl-5-m-tolylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-m-tolylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Ethynylpyridine: Lacks the methyl group at the 5-position, making it less sterically hindered.
5-m-Tolylpyridine:
3-Ethynyl-2-methylpyridine: The methyl group is at the 2-position, altering its electronic properties.
Uniqueness: 3-Ethynyl-5-m-tolylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3-ethynyl-5-(3-methylphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-12-8-14(10-15-9-12)13-6-4-5-11(2)7-13/h1,4-10H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOJBHEGPOGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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